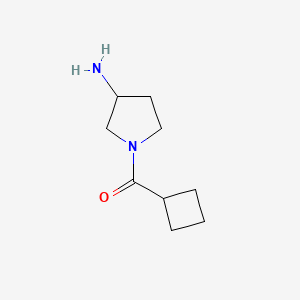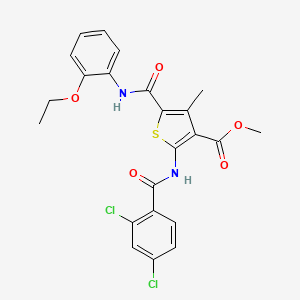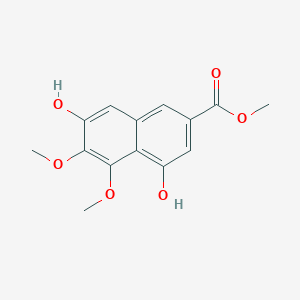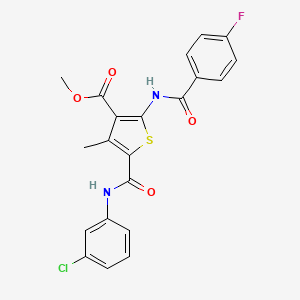
4-(4-(Trifluoromethyl)phenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-benzenebutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a butanol chain. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and pharmacokinetic properties. These attributes make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . The reaction conditions include the use of copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)-benzenebutanol may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium iodide in acetone or other halogenated solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-benzenebutanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Medicine: It is explored for its potential in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-benzenebutanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with biological molecules. It can enhance the binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethane: A simple fluorinated compound with similar electron-withdrawing properties.
1,1,1-Trifluoroethane: Another fluorinated compound used in various industrial applications.
Hexafluoroacetone: A more complex fluorinated compound with distinct chemical properties.
Uniqueness
4-(Trifluoromethyl)-benzenebutanol is unique due to its combination of a trifluoromethyl group with a butanol chain attached to a benzene ring. This structure imparts a balance of lipophilicity, stability, and reactivity, making it particularly valuable in applications requiring these properties. Its versatility in undergoing various chemical reactions and its potential in enhancing the pharmacokinetic properties of drugs further highlight its uniqueness.
Eigenschaften
Molekularformel |
C11H13F3O |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
4-[4-(trifluoromethyl)phenyl]butan-1-ol |
InChI |
InChI=1S/C11H13F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-7,15H,1-3,8H2 |
InChI-Schlüssel |
KEHDLOMFYWIAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)
![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)


![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)


![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)
